molecular formula C8H10S B1218373 1-Phenylethanethiol CAS No. 6263-65-6

1-Phenylethanethiol

Cat. No. B1218373
CAS RN: 6263-65-6
M. Wt: 138.23 g/mol
InChI Key: QZZBJCFNHPYNKO-UHFFFAOYSA-N
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Description

1-Phenylethanethiol is a sulfur-containing organic compound that is part of the broader class of thiols. It is characterized by a phenylethyl group attached to a thiol (-SH) group, making it an important compound in organic synthesis and materials science due to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to this compound often involves catalytic processes or polymerization techniques. For instance, polymerization using Diels-Alder reactions has been employed to create poly(phenylene)-based materials with significant chemical and thermal stability, indicative of methods that could be adapted for synthesizing this compound derivatives (Fujimoto et al., 2005).

Molecular Structure Analysis

The molecular structure of phenyl compounds significantly impacts their physical and chemical properties. For example, the arrangement of phenylene units within a molecule can influence its optical and electronic properties, as demonstrated in studies on poly-p-phenylene oligomers, suggesting similar considerations for this compound (Banerjee et al., 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its thiol group for coupling and modification reactions. For example, thiols play a crucial role in the synthesis of aromatic mercaptans, affecting odor thresholds and demonstrating the reactivity of the thiol group in creating compounds with specific sensory properties (Schoenauer et al., 2019).

Physical Properties Analysis

The physical properties of phenyl compounds, such as solubility, melting point, and thermal stability, can be influenced by their molecular structure. Studies on the synthesis and properties of liquid crystalline polyurethanes, for example, reveal how the length of the methylene spacer affects transition temperatures, suggesting that similar structural factors would affect this compound's physical properties (Hao-bo et al., 2006).

Scientific Research Applications

Selective Hydrogenation of Acetophenone

1-Phenylethanol, synthesized from acetophenone, is used in the pharmaceutical industry as an anti-inflammatory and analgesic drug, and as a food additive in chewing gums and yogurts. Its production can be optimized using supercritical CO2 as a solvent due to its cost-effectiveness and environmental friendliness (More & Yadav, 2018).

Odor Activity in Food

1-Phenylethanethiol plays a role in the food industry due to its odor properties. It's used in modifying the odor characteristics of food products. The structure of this compound can be systematically modified to create various derivatives with specific odor properties, beneficial for the food industry (Schoenauer et al., 2019).

Microwave Irradiation in Kinetic Resolution

1-Phenylethanol, a commercial product used in various industries, can undergo kinetic resolution using cutinase from Fusarium ICT SAC1. This process can be enhanced with microwave irradiation, offering an efficient method for the production of enantiopure 1-phenylethanol (Kamble et al., 2017).

Nanoparticle Synthesis and Modification

This compound is used in the synthesis and modification of nanoparticles, such as in the reaction with triphenylphosphine on Au38 nanoparticles. This application is significant in materials science and nanotechnology for developing advanced materials with tailored properties (Wang & Murray, 2005).

Production Using Plant-Derived Enzymes

Tea flowers contain enzymes that can transform acetophenone into 1-phenylethanol. Optimizing the production conditions of 1-phenylethanol using these plant-derived enzymes is vital for cost-effective production in the fragrance and pharmaceutical industries (Dong et al., 2017).

Oxidation Studies

The study of 1-phenylethanol and this compound's behavior towards oxidation by sodium anthraquinone-1-monosulfonate (AMS) provides insights into their reactivity. This information is valuable in understanding chemical reactions relevant to industrial processes, like the kraft pulping of wood (Apfeld & Dimmel, 1982).

Future Directions

: Fischer A, Grab W, Schieberle P. Characterisation of the most odour-active compounds in a peel oil extract from Pontianak oranges (Citrus nobilis var. Lour. microcarpa Hassk.). European Food Research and Technology, 227(3), 735-744. DOI: 10.1007/s00217-007-0781-y : Kugler E, Kováts E (1963) Helv Chim Acta 166:1480–1513 : Ziegler E (1971) Flavour Ind 2:647–653 : Wilson CW, Shaw PE (1981) J Agric Food Chem 29:494–496 : Mazza G (1987) Sci Aliments 7:459–479 : Boelens MH, Seville Spain, Jimenez R. The chemical composition of some Mediterranean citrus oils. Journal of Essential Oil Research, 4(4), 151-159. DOI: 10.1080/10412905.1989.9697755

properties

IUPAC Name

1-phenylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZBJCFNHPYNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863734
Record name Benzenemethanethiol, .alpha.-methyl-
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Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow oily liquid; Meat-like, pungent odour
Record name (+\/-)-1-Phenylethylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name (+\/-)-1-Phenylethylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.017-1.021
Record name (+\/-)-1-Phenylethylmercaptan
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CAS RN

6263-65-6, 33877-11-1
Record name 1-Phenylethanethiol
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Record name 1-Phenylethanethiol
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Record name Benzenemethanethiol, alpha-methyl-, (S)-
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Record name 1-PHENYLETHANETHIOL
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Record name (+/-)-1-Phenylethylmercaptan
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Synthesis routes and methods

Procedure details

In a synthesis carried out according to Hoppe, et al., Angew. Chem. Int. Ed., 36(24), 2784 (1997), at room temperature, 2.1 g of lithium aluminum hydride and 100 mL of methyl tertiary butyl ether are added to a 250 mL round-bottom flask. To this suspension 18 g of thioacetic acid S-(1-phenyl-ethyl)ester in 50 mL MTBE is added. The mixture is stirred for 15 h at room temperature. 5 mL of ethyl acetate and 2.5 mL of sodium hydroxide (1 M in water) are added. The reaction mixture is filtered over a sodium sulphate plug. The filtrate is concentrated to give 13.7 g of a yellow liquid which is purified by distillation.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-phenylethanethiol in food chemistry?

A: this compound is a key aroma compound responsible for the distinct aroma of certain foods. Research has identified it as the character impact compound in fresh curry leaves ( Murraya koenigii). [] Its potent sulfury and burnt odor, detectable even at low concentrations, significantly contributes to the overall sensory profile of curry leaves. []

Q2: How was this compound identified as a key aroma compound in curry leaves?

A: Researchers used a combination of techniques to pinpoint this compound's role in curry leaf aroma. Aroma extract dilution analysis (AEDA) revealed its high flavor dilution (FD) factor of 8192, indicating a strong sensory impact. [] This technique involves progressively diluting an aroma extract and identifying the compounds that remain detectable at high dilutions. The identification was further confirmed by comparing its retention indices, mass spectra, and odor properties with reference standards. []

Q3: Beyond curry leaves, are there other instances where this compound influences aroma profiles?

A: Yes, this compound has been identified as a contributing aroma compound in Pontianak orange ( Citrus nobilis Lour. var. microcarpa Hassk.) peel oil. [] This highlights its presence in diverse plant sources and its potential role in shaping the aroma of various fruits and other food products.

Q4: Is there research exploring the reactivity of this compound?

A: One study investigated the oxidation of this compound compared to its alcohol counterpart, 1-phenylethanol, using Sodium Anthraquinone-1-Monosulfonate (AMS) as the oxidizing agent. [] Results showed that this compound exhibits a significantly faster oxidation rate than 1-phenylethanol under alkaline conditions. [] This finding suggests its potential role in industrial processes, such as kraft pulping, where it might participate in redox reactions involving anthraquinones.

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